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Compound of Interest
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Cat. No.: B15556575 Get Quote

Technical Support Center: Novel In Situ
Hybridization Probes
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals reduce

background noise and achieve optimal results with novel in situ hybridization (ISH) probes.

Troubleshooting Guide & FAQs
This section addresses common issues encountered during ISH experiments that can lead to

high background noise.

Probe-Related Issues

???+ question "What are the primary causes of high background related to the ISH probe

itself?"

???+ question "How can I troubleshoot probe-related background noise?"

Experimental Protocol & Workflow Issues

???+ question "My background is high even with a well-designed probe. What parts of the

experimental protocol should I optimize?"
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Check Availability & Pricing
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???+ question "What is autofluorescence and how can I reduce it?"

Quantitative Data Summary
The following tables summarize key parameters that can be optimized to reduce background

noise.

Table 1: Troubleshooting High Background in ISH

Parameter
Potential Cause of High
Background

Recommended Action

Probe Concentration Too high
Titrate probe to determine

optimal concentration.

Hybridization Temperature Too low
Increase temperature to

enhance stringency.[1]

Formamide Concentration Too low

Increase formamide

concentration in hybridization

buffer.[1]

Post-Hybridization Wash

Temperature
Too low

Increase temperature of

stringent washes (e.g., 75-

80°C).[2][3]

Post-Hybridization Wash Salt

Concentration
Too high

Decrease salt concentration

(e.g., SSC) in wash buffers.[1]

Proteinase K Digestion Too aggressive

Decrease concentration or

incubation time to preserve

tissue morphology.[4]

Table 2: Common Reagents for Autofluorescence Reduction
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Reagent Target of Autofluorescence Typical Application

Sodium Borohydride
Aldehyde fixative-induced

fluorescence

Pre-treatment of fixed tissues.

[5][6]

Sudan Black B Lipofuscin
Staining of sections prior to

mounting.[5]

Trypan Blue
General intracellular

autofluorescence

Incubation with cells/tissues

before observation.[7][8]

Experimental Protocols
Protocol 1: Optimizing Post-Hybridization Wash Stringency

This protocol provides a general framework for optimizing the stringency of post-hybridization

washes to reduce non-specific probe binding.

Initial Low Stringency Wash:

Following hybridization, rinse the slides briefly in a high salt concentration buffer (e.g., 2x

SSC) at room temperature to remove excess hybridization solution.

Stringent Washes:

Prepare three separate wash solutions with varying temperatures or salt concentrations.

For example:

Condition A: 1x SSC at 75°C

Condition B: 1x SSC at 80°C

Condition C: 0.5x SSC at 75°C

Immerse slides in the first stringent wash solution for a defined period (e.g., 5-15 minutes).

Repeat the stringent wash two more times, either with the same solution or with increasing

stringency.
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Final Washes:

Perform final washes in a buffer like PBST (PBS with Tween 20) at room temperature.[3]

Evaluation:

Proceed with signal detection and imaging. Compare the signal-to-noise ratio across the

different wash conditions to determine the optimal stringency for your novel probe and

tissue type.

Protocol 2: Reduction of Autofluorescence using Sodium Borohydride

This protocol is for reducing autofluorescence in aldehyde-fixed tissues.

Deparaffinization and Rehydration:

Deparaffinize and rehydrate tissue sections as per your standard protocol.

Sodium Borohydride Treatment:

Prepare a fresh solution of 0.1% sodium borohydride in PBS.

Incubate the slides in the sodium borohydride solution for 3 x 5-minute intervals at room

temperature.

Washing:

Rinse the slides thoroughly with PBS (3 x 5 minutes) to remove residual sodium

borohydride.

Proceed with ISH Protocol:

Continue with the permeabilization and subsequent steps of your ISH protocol.

Visualizations
Diagram 1: Troubleshooting Workflow for High Background in ISH
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High Background Observed

Is the probe design and quality suspect?

Is the experimental protocol optimized?

Is autofluorescence a potential issue?
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Caption: A logical workflow for diagnosing and addressing high background noise in ISH

experiments.

Diagram 2: Key Steps in an In Situ Hybridization Protocol
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Caption: A simplified workflow illustrating the major stages of an ISH experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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